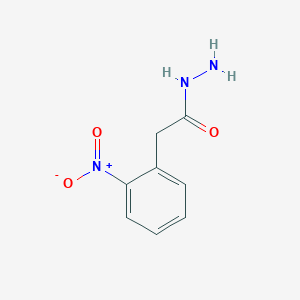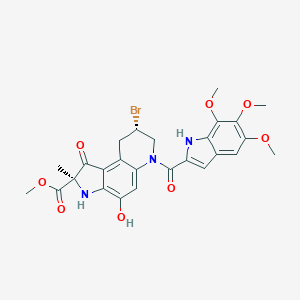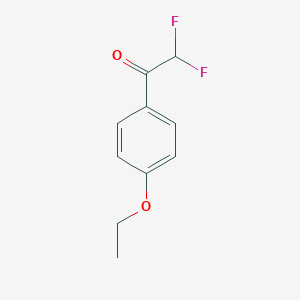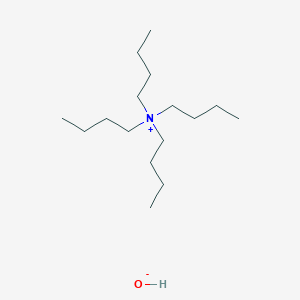![molecular formula C19H23NO B049089 4-[3-(4-Phenylphenyl)propyl]morpholine CAS No. 119637-69-3](/img/structure/B49089.png)
4-[3-(4-Phenylphenyl)propyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(4-Phenylphenyl)propyl]morpholine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PPMP and is a morpholine derivative. PPMP has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
科学研究应用
PPMP has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, PPMP has been shown to inhibit the growth of tumor cells by targeting the sphingolipid pathway. In neurobiology, PPMP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, PPMP has been shown to have anti-inflammatory effects and may be useful in the treatment of cardiovascular diseases such as atherosclerosis.
作用机制
PPMP acts by inhibiting the enzyme glucosylceramide synthase, which is involved in the synthesis of the sphingolipid ceramide. By inhibiting this enzyme, PPMP disrupts the sphingolipid pathway, which can lead to cell death in cancer cells. In neurobiology, PPMP may act by increasing the levels of sphingosine-1-phosphate, a signaling molecule that has neuroprotective effects. In cardiovascular research, PPMP may act by reducing inflammation and oxidative stress.
生化和生理效应
PPMP has been shown to have a variety of biochemical and physiological effects. In cancer cells, PPMP has been shown to induce cell death and inhibit tumor growth. In neurobiology, PPMP has been shown to have neuroprotective effects and may improve cognitive function. In cardiovascular research, PPMP has been shown to reduce inflammation and oxidative stress, which may improve cardiovascular health.
实验室实验的优点和局限性
PPMP has several advantages for lab experiments, including its high potency and specificity for the target enzyme. However, PPMP also has some limitations, including its potential toxicity and the need for careful dosing.
未来方向
There are several future directions for research on PPMP. One area of interest is the development of PPMP analogs with improved potency and selectivity. Another area of interest is the investigation of PPMP's potential applications in other disease areas, such as autoimmune diseases and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of PPMP and its effects on various biochemical pathways.
In conclusion, PPMP is a promising compound for scientific research with potential applications in cancer research, neurobiology, and cardiovascular research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a subject of interest for future research.
合成方法
PPMP can be synthesized using a variety of methods, including the reaction between 4-phenylbenzaldehyde and 3-bromopropylamine in the presence of morpholine. Another method involves the reaction between 4-phenylbenzaldehyde and 3-aminopropylmorpholine in the presence of acetic anhydride. Both methods have been shown to produce high yields of PPMP.
属性
CAS 编号 |
119637-69-3 |
|---|---|
产品名称 |
4-[3-(4-Phenylphenyl)propyl]morpholine |
分子式 |
C19H23NO |
分子量 |
281.4 g/mol |
IUPAC 名称 |
4-[3-(4-phenylphenyl)propyl]morpholine |
InChI |
InChI=1S/C19H23NO/c1-2-6-18(7-3-1)19-10-8-17(9-11-19)5-4-12-20-13-15-21-16-14-20/h1-3,6-11H,4-5,12-16H2 |
InChI 键 |
RWXJOFLQRAFOPO-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCC2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
C1COCCN1CCCC2=CC=C(C=C2)C3=CC=CC=C3 |
同义词 |
4-(3-bibenzyl-4-yl-propyl)morpholine BYP-morpholine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



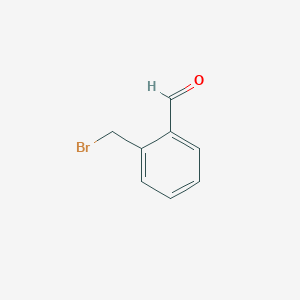
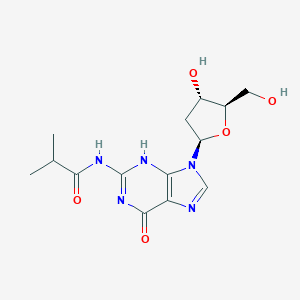
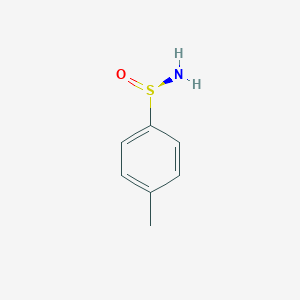
![3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B49015.png)
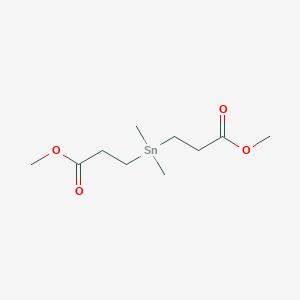
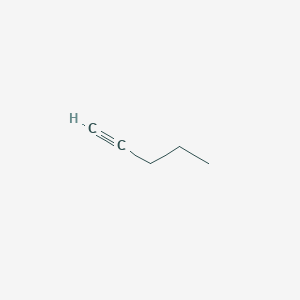
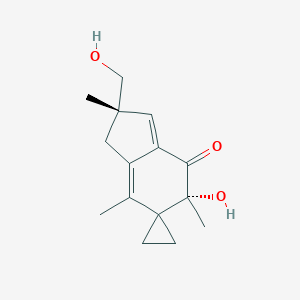
![N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid](/img/structure/B49026.png)
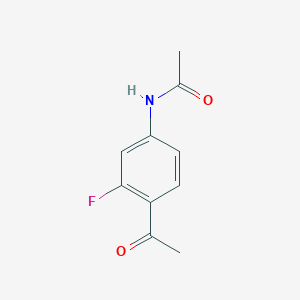
![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)
